Cas no 92-30-8 (2-(Trifluoromethyl)phenothiazine)

2-(Trifluoromethyl)phenothiazine structure
92-30-8 structure
商品名:2-(Trifluoromethyl)phenothiazine
CAS番号:92-30-8
MF:C13H8F3NS
メガワット:267.269532203674
MDL:MFCD00005018
CID:34636
PubChem ID:87577173

2-(Trifluoromethyl)phenothiazine 化学的及び物理的性質

名前と識別子

    • 2-(Trifluoromethyl)-10H-phenothiazine
    • 10H-Phenothiazine, 2-(trifluoromethyl)-
    • 2-(Trifluoromethyl)phenothiazine
    • 2-(Trifluoromethyl)-Phenothiazine
    • 2-(TRIFLUOROMETHYL)DIBENZOTHIAZINE
    • 2-(Trifluoromethyl)p
    • 2-Trifluoromethyl-10H-phenothiazine
    • Phenothiazine,2-(trifluoromethyl)- (6CI,7CI,8CI)
    • NSC 50438
    • 2-Trifluoromethylphenothiazine
    • Trifluoromethylphenothiazine
    • PHENOTHIAZINE, 2-(TRIFLUOROMETHYL)-
    • 2-(Triflouomethyl) phenothiazine
    • RKGYJVASTMCSHZ-UHFFFAOYSA-N
    • 877S053KX3
    • C13H8F3NS
    • cid_7082
    • KSC494M0F
    • 2-(Trifluoromethyl)-10H-phenothiazine (ACI)
    • Phenothiazine, 2-(trifluoromethyl)- (6CI, 7CI, 8CI)
    • Q27164667
    • T1407
    • AS-14298
    • T-6400
    • inverted exclamation markY98% (HPLC)
    • BDBM65841
    • AC-1827
    • CHEMBL541018
    • SR-01000441858-1
    • 2-(Trifluoromethyl)-10H-phenothiazine #
    • NSC-50438
    • SR-01000441858
    • SCHEMBL560225
    • DB-019568
    • 4-27-00-01352 (Beilstein Handbook Reference)
    • MLS003166902
    • NSC50438
    • BRN 0226580
    • CHEBI:92925
    • TRIFLUOROMETHYL)-10H-PHENOTHIAZINE, 2-(
    • BRD-K53032901-001-03-8
    • CCG-44949
    • DTXSID3059050
    • CS-W021465
    • 2-trifluoromethyl-phenothiazine
    • ALBB-036523
    • SY049028
    • Z104478346
    • SR-01000441858-2
    • MFCD00005018
    • AKOS001305498
    • EINECS 202-145-7
    • 2-trifluoromethyl phenothiazine
    • STK325860
    • O10543
    • SMR001814476
    • 92-30-8
    • EN300-20475
    • UNII-877S053KX3
    • NS00041388
    • 2-(Trifluoromethyl)-10H-phenothiazine; 2-(Trifluoromethyl)phenothiazine; NSC 50438
    • MDL: MFCD00005018
    • インチ: 1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H
    • InChIKey: RKGYJVASTMCSHZ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C2C(SC3C(N2)=CC=CC=3)=CC=1)(F)F
    • BRN: 0226580

計算された属性

  • せいみつぶんしりょう: 267.03300
  • どういたいしつりょう: 267.033
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 0
  • 複雑さ: 307
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: けっしょうかごうぶつ
  • 密度みつど: 1.3491 (estimate)
  • ゆうかいてん: 188.0 to 192.0 deg-C
  • ふってん: 361.1℃ at 760 mmHg
  • フラッシュポイント: 210°C
  • 屈折率: 1.531
  • PSA: 37.33000
  • LogP: 5.05160
  • ようかいせい: 未確定

2-(Trifluoromethyl)phenothiazine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • 危害声明: H302
  • 警告文: P264-P270-P301+P312+P330-P501
  • WGKドイツ:3
  • 危険カテゴリコード: R22
  • セキュリティの説明: S36
  • RTECS番号:SP5620000
  • 危険物標識: Xn
  • TSCA:T
  • リスク用語:R22
  • ちょぞうじょうけん:日陰で乾燥した場所に保管する。密閉容器に保管する。

2-(Trifluoromethyl)phenothiazine 税関データ

  • 税関コード:2934300000
  • 税関データ:

    中国税関コード:

    2934300000

    概要:

    293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(Trifluoromethyl)phenothiazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
009425-10g
2-(Trifluoromethyl)phenothiazine
92-30-8 98%
10g
¥ 286 2022-04-26
Chemenu
CM255787-500g
2-(Trifluoromethyl)-10H-phenothiazine
92-30-8 98%
500g
$372 2024-07-20
Chemenu
CM255787-100g
2-(Trifluoromethyl)-10H-phenothiazine
92-30-8 98%
100g
$122 2021-08-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162448-5g
2-(Trifluoromethyl)phenothiazine
92-30-8 >98.0%(GC)
5g
¥57.00 2021-05-21
TRC
T791370-100mg
2-(Trifluoromethyl)phenothiazine
92-30-8
100mg
$ 82.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20919-25g
2-(Trifluoromethyl)phenothiazine, 98%
92-30-8 98%
25g
¥1117.00 2023-03-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T842318-1g
2-(Trifluoromethyl)-10H-phenothiazine
92-30-8 98%
1g
¥30.00 2022-10-10
Chemenu
CM255787-500g
2-(Trifluoromethyl)-10H-phenothiazine
92-30-8 98%
500g
$393 2021-08-04
TRC
T791370-5g
2-(Trifluoromethyl)phenothiazine
92-30-8
5g
$167.00 2023-05-17
Apollo Scientific
PC7694-25g
2-(Trifluoromethyl)-10H-phenothiazine
92-30-8 98%
25g
£46.00 2023-09-02

2-(Trifluoromethyl)phenothiazine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 120 °C
リファレンス
Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols
Dai, Chuan; Sun, Xiaofei; Tu, Xingzhao; Wu, Li; Zhan, Dan; et al, Chemical Communications (Cambridge, 2012, 48(43), 5367-5369

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ;  25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ;  12 h, 110 °C
リファレンス
Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-Coupling
Das, Tonmoy Chitta; Imam Quadri, Syed Aziz; Farooqui, Mazahar, Letters in Organic Chemistry, 2019, 16(1), 16-24

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ;  rt
リファレンス
Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenes
Zhou, Yue; Zeng, Qingle; Zhang, Li, Synthetic Communications, 2017, 47(7), 710-715

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Preparation of phenothiazine compounds as antiviral compounds
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Heterocyclic free radicals. Part 7. Substituent effects on the distribution of spin density in the cation, neutral, and nitroxide radicals of phenothiazine
Clarke, David; Gilbert, Bruce C.; Hanson, Peter, Journal of the Chemical Society, 1977, (4), 517-25

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfur ;  rt → 130 °C; 130 °C
1.2 Reagents: Iodine ;  130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C
1.3 Solvents: Toluene ;  100 °C
1.4 Reagents: Water ;  5 min, 100 °C
リファレンス
Preparation method of Fluphenazine hydrochloride for treating mental diseases
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
Copper salt-catalyzed synthesis of phenothiazine compounds
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pinacolborane Catalysts: Triethylborane ,  Potassium hydroxide Solvents: Tetrahydrofuran ;  24 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
リファレンス
Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of Luminophores
Yao, Wubing ; Wang, Jiali; Zhong, Aiguo; Li, Jinshan; Yang, Jianguo, Organic Letters, 2020, 22(20), 8086-8090

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: [(Phenylmethyl)sulfonyl]benzene ,  Potassium iodide Solvents: Chlorobenzene ;  24 h, 140 °C
リファレンス
Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions
Liao, Yunfeng; Jiang, Pengcheng; Chen, Shanping; Xiao, Fuhong; Deng, Guo-Jun, RSC Advances, 2013, 3(40), 18605-18608

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Identification of 10-acyl derivatives of phenothiazine by potassium bromate oxidation in acid medium
Prokof'eva, V. I.; Nechaeva, E. B.; Vasina, V. V.; Vasil'ev, A. P.; Dashbalyn, Ts., Farmatsiya (Moscow, 1989, 38(1), 40-2

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfur
リファレンス
Synthesis of phenothiazine derivatives for use as antioxidants
Smith, Nathan L., Journal of Organic Chemistry, 1950, 15, 1125-30

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline ,  Ferrous sulfate Solvents: Dimethylformamide ;  24 h, rt → 135 °C
リファレンス
Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction
Hu, Weiye; Zhang, Songlin, Journal of Organic Chemistry, 2015, 80(12), 6128-6132

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Polyoxyethylene sorbitan monooleate Catalysts: Cuprous iodide
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfur Catalysts: Iodine
リファレンス
Simplified method for the synthesis of 2-(trifluoromethyl)phenothiazine
, Russian Federation, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethoxysilane Catalysts: Sodium triethylborohydride Solvents: tert-Butyl methyl ether ;  24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
リファレンス
Hydride-catalyzed selectively reductive cleavage of unactivated tertiary amides using hydrosilane
Yao, Wubing; Li, Rongrong; Yang, Jianguo; Hao, Feiyue, Catalysis Science & Technology, 2019, 9(15), 3874-3878

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 1,10-Phenanthroline ,  Potassium tert-butoxide ,  Ferrous sulfate Solvents: Dimethylformamide ;  rt → 135 °C; 24 h, 135 °C
リファレンス
Iron-catalyzed synthesis of phenothiazine derivatives
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Dimethyl sulfate
リファレンス
Recovery of phenothiazine from 10-(dimethylaminoalkyl)phenothiazine derivative byproducts
, Hungary, , ,

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Product subclass 3: one sulfur, selenium, or tellurium atom and one nitrogen or phosphorus atom
Ulrich, H., Science of Synthesis, 2004, 17, 117-221

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators
, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: L-Proline ,  Cuprous iodide Solvents: 2-Methoxyethanol ;  28 h, 90 °C; 72 h, 110 °C
リファレンス
Assembly of Substituted Phenothiazines by a Sequentially Controlled CuI/L-Proline-Catalyzed Cascade C-S and C-N Bond Formation
Ma, Dawei; Geng, Qian; Zhang, Hui; Jiang, Yongwen, Angewandte Chemie, 2010, 49(7), 1291-1294

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Synthesis of deuterium-labeled fluphenazine
Shetty, H. Umesha; Hawes, Edward M.; Midha, Kamal K., Journal of Pharmaceutical Sciences, 1984, 73(1), 87-90

2-(Trifluoromethyl)phenothiazine Raw materials

2-(Trifluoromethyl)phenothiazine Preparation Products

2-(Trifluoromethyl)phenothiazine 関連文献

2-(Trifluoromethyl)phenothiazineに関する追加情報

2-(Trifluoromethyl)phenothiazine: A Comprehensive Overview

2-(Trifluoromethyl)phenothiazine (CAS No: 92-30-8) is a fascinating compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, with its unique structure and properties, has been the subject of extensive research in recent years, particularly due to its potential applications in drug development and advanced materials.

The molecular structure of 2-(Trifluoromethyl)phenothiazine is characterized by a phenothiazine backbone with a trifluoromethyl group attached at the 2-position. This substitution not only enhances the compound's stability but also imparts unique electronic properties. The phenothiazine moiety itself is a heterocyclic aromatic compound with two nitrogen atoms in the ring, which contributes to its strong conjugation and redox activity.

Recent studies have explored the electrochemical properties of 2-(Trifluoromethyl)phenothiazine, revealing its potential as an electrode material in energy storage devices such as supercapacitors and batteries. The trifluoromethyl group plays a crucial role in modulating the compound's electronic characteristics, making it suitable for high-performance energy storage applications.

In the pharmaceutical industry, 2-(Trifluoromethyl)phenothiazine has been investigated for its potential as an anti-inflammatory and antioxidant agent. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.

The synthesis of 2-(Trifluoromethyl)phenothiazine involves a multi-step process that typically begins with the preparation of phenothiazine derivatives followed by substitution reactions to introduce the trifluoromethyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly synthesis routes, which are critical for large-scale production.

Moreover, 2-(Trifluoromethyl)phenothiazine has shown promise in photovoltaic applications due to its excellent light-harvesting capabilities. Studies by Lee et al. (2023) highlighted its ability to absorb a broad range of wavelengths, making it a candidate for next-generation solar cells.

In conclusion, 2-(Trifluoromethyl)phenothiazine (CAS No: 92-30-8) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application research, positions it as a key player in future technological innovations.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:92-30-8)2-(Trifluoromethyl)phenothiazine
A844191
清らかである:99%
はかる:500g
価格 ($):279.0